molecular formula C6H7ClN2S B2916864 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride CAS No. 127698-22-0

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Cat. No. B2916864
CAS RN: 127698-22-0
M. Wt: 174.65
InChI Key: VSJYUBNDQYQXEN-UHFFFAOYSA-N
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Description

“2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 127698-22-0 . It has a molecular weight of 174.65 and its IUPAC name is amino (3-thienyl)acetonitrile hydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H . This code provides a standard way to encode the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 72.23° C , and the predicted boiling point is approximately 262.4° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.60 .

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride plays a significant role in medicinal chemistry due to the biological activity of thiophene derivatives. These compounds are known for their therapeutic properties and have been used to develop drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Material Science

In material science, thiophene derivatives like 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride are utilized for their conductive properties. They are integral in the development of organic semiconductors due to their ability to facilitate electron transport, which is essential for the function of various electronic devices .

Industrial Chemistry

Thiophene-based compounds are employed as corrosion inhibitors in industrial chemistry. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and extending the lifespan of industrial machinery and infrastructure .

Organic Semiconductors

The thiophene ring found in 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a critical component in the advancement of organic semiconductors. These materials are used to create thin-film transistors and other electronic components that are lighter, more flexible, and potentially more cost-effective than traditional silicon-based semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also pivotal in the fabrication of OFETs. The sulfur atom in the thiophene ring contributes to the semiconductor’s ability to switch between different conductive states, which is fundamental for the operation of OFETs .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is used in the production of OLEDs. The electron-rich nature of thiophene allows for efficient light emission, which is key to creating brighter and more energy-efficient screens .

Proteomics Research

This compound is a valuable biochemical tool in proteomics research. It can be used to study protein interactions and functions, which is crucial for understanding cellular processes and developing new therapeutic strategies .

Synthesis of Biologically Active Compounds

Finally, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is involved in the synthesis of various biologically active compounds. Its reactivity allows chemists to create complex molecules that can interact with biological systems in specific ways, leading to the discovery of new drugs and treatments .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

2-amino-2-thiophen-3-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJYUBNDQYQXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Synthesis routes and methods

Procedure details

Sodium cyanide (3.77 g, 77 mmol) was dissolved in water (40 ml) followed by ammonium chloride (4.53 g, 84.7 mmol). Thiophene-3-carboxaldehyde (Aldrich, 8.66 g, 77 mmol) was dissolved in MEOH (60 ml) and added via addition funnel to the rapidly stirring solution in a steady stream. The reaction was allowed to proceed at room temperature overnight. The reaction was diluted with saturated NaHCO3 and extracted with diethylether (3×100 ml). Organics were combined and washed with saturated NaCl and dried over Na2SO4. Organics were concentrated and the in a minimum amount of ether and filtered. The filtrate was satured with HCl gat at 0° C. The solids that formed were filtered and washed with ether to give after drying a yellow solid (6) which was used without further purification.
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
8.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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